1-Methyl-1H-indole-6-carbonitrile
Overview
Description
1-Methyl-1H-indole-6-carbonitrile is a chemical compound with the molecular formula C10H8N2 and a molecular weight of 156.19 . It is a solid substance and is typically stored in a dry environment at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for 1-Methyl-1H-indole-6-carbonitrile is 1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 . This indicates that the molecule consists of a 1H-indole ring with a methyl group attached at the 1-position and a carbonitrile group attached at the 6-position .Chemical Reactions Analysis
While specific chemical reactions involving 1-Methyl-1H-indole-6-carbonitrile were not found, indole derivatives are known to be reactive at several positions, including the carbon atom 3, nitrogen atom 1, the C2–C3 π-bond, and the C2–N sigma bond . They can undergo a variety of reactions, including nucleophilic additions and electrophilic substitutions .Physical And Chemical Properties Analysis
1-Methyl-1H-indole-6-carbonitrile is a solid substance . It has a molecular weight of 156.19 and is typically stored in a dry environment at temperatures between 2-8°C .Scientific Research Applications
Antiviral Applications
1-Methyl-1H-indole-6-carbonitrile: derivatives have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus . The ability to inhibit viral replication makes these compounds potential candidates for the development of new antiviral drugs.
Anti-inflammatory and Analgesic Applications
Indole derivatives, including those related to 1-Methyl-1H-indole-6-carbonitrile, have been evaluated for COX inhibitory activity. They exhibit selective binding to the COX-2 receptor, which is crucial in the inflammatory response. This suggests their potential use as anti-inflammatory and analgesic agents .
Anticancer Applications
The indole scaffold is a common feature in many synthetic drug molecules with clinical applications, including cancer treatment. Indole derivatives have been found to possess anticancer activities, making them valuable in the search for new therapeutic agents .
Applications in Organic Synthesis
Indole compounds are pivotal in organic synthesis, serving as precursors for various heterocyclic compounds. Multicomponent reactions involving indoles are a key method for constructing complex molecules with potential pharmaceutical relevance .
Medicinal Chemistry
In medicinal chemistry, 1-Methyl-1H-indole-6-carbonitrile derivatives are used to develop compounds with diverse biological activities. Their structural versatility allows for the synthesis of molecules that can interact with multiple receptors, leading to new therapeutic possibilities .
Environmental Science
Indole derivatives have been explored for their role in environmental science, particularly in the degradation of environmental pollutants. Their reactivity and ability to form complexes with metals can be harnessed in processes aimed at reducing environmental toxicity .
Safety and Hazards
Mechanism of Action
Target of Action
1-Methyl-1H-indole-6-carbonitrile is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
Indole derivatives have been reported to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives have been shown to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to inhibit the activity of the enzyme COX-2 , which is involved in the inflammatory response.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it is likely that this compound could have diverse molecular and cellular effects depending on the specific targets it interacts with .
properties
IUPAC Name |
1-methylindole-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-5-4-9-3-2-8(7-11)6-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGAAHLMYPQCJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90572246 | |
Record name | 1-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-1H-indole-6-carbonitrile | |
CAS RN |
20996-87-6 | |
Record name | 1-Methyl-1H-indole-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90572246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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